molecular formula C8H13N3O B11798841 N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide

Cat. No.: B11798841
M. Wt: 167.21 g/mol
InChI Key: NHXAWSTZJGTHQN-UHFFFAOYSA-N
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Description

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide (CAS 1355206-68-6) is a high-purity chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It features an imidazole core, a privileged structure in medicinal chemistry that is known to be a key pharmacophore in many biologically active molecules . The imidazole ring is an aromatic alkaloid heterocycle that is a fundamental building block in many natural and synthetic substances, such as the amino acid histidine, the hormone histamine, and several established anticancer drugs . This specific derivative is of significant interest for research and development purposes, particularly in the field of oncology. Imidazole-based compounds have demonstrated remarkable potential as anticancer agents and are investigated for their ability to interact with critical biological targets, such as DNA, to halt cell division . Some imidazole drugs are known to interact with DNA via covalent or non-covalent binding modes, including groove binding and intercalation, which can disrupt cellular processes in cancer cells . Furthermore, the imidazole moiety is a critical structural component in several clinically available anticancer drugs, including Dacarbazine and Temozolomide, underscoring the therapeutic relevance of this chemical class . Researchers can explore this compound as a promising scaffold for the development of novel therapeutic agents aimed at overcoming challenges like multi-drug resistance and the adverse side effects of current treatments . The product is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Proper handling procedures and safe laboratory practices must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C8H13N3O/c1-5-6(2)11-8(10-5)4-9-7(3)12/h4H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

NHXAWSTZJGTHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CNC(=O)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate and Amine Precursors

The El-Saghier reaction provides a foundational framework for synthesizing imidazole derivatives. In this method, ethyl cyanoacetate reacts with 4,5-dimethylimidazole-2-methylamine under neat conditions at 70°C for 2 hours. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl group of ethyl cyanoacetate, forming a cyanoacetamide intermediate. Subsequent ring closure with ethyl glycinate hydrochloride yields the imidazole core, followed by acetylation to introduce the acetamide group.

Key Reaction Parameters:

  • Temperature: 70°C (optimized for ring closure).

  • Catalyst: Triethylamine (0.1 equiv) enhances nucleophilicity of the amine.

  • Yield: 75–92% for analogous imidazole derivatives.

Alkylation of 4,5-Dimethyl-1H-imidazole-2-methanol

An alternative route involves alkylation of 4,5-dimethyl-1H-imidazole-2-methanol with bromoacetamide. The reaction is conducted in dichloromethane at 25–30°C, with potassium carbonate as a base. The methylene bridge forms via nucleophilic substitution, yielding the target compound after 12 hours.

Optimization Insights:

  • Solvent: Dichloromethane ensures solubility of both reactants.

  • Purification: Anti-solvent precipitation with n-pentane removes unreacted starting materials.

Reaction Optimization Strategies

Temperature and Catalytic Effects

Elevated temperatures (70°C) are critical for cyclocondensation, as demonstrated in the synthesis of N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide. Lower temperatures (25–30°C) suffice for alkylation reactions, minimizing side product formation. Catalytic triethylamine improves yields by deprotonating the amine precursor, accelerating nucleophilic attack.

Solvent Systems and Their Impact

Cyclocondensation: Neat conditions (solvent-free) reduce reaction time to 2 hours, avoiding solvent interference with intermediates.
Alkylation: Polar aprotic solvents like dichloromethane enhance reactant miscibility, while n-pentane acts as an anti-solvent during crystallization.

Purification Techniques

Recrystallization and Anti-Solvent Precipitation

Crude products are typically recrystallized from ethanol or methanol to achieve >95% purity. For industrial-scale processes, anti-solvent precipitation with n-pentane in dichloromethane efficiently isolates the compound.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, though this is less common due to the high selectivity of optimized synthetic routes.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting batch processes to continuous flow systems enhances reproducibility and reduces reaction times. For example, a tubular reactor operating at 70°C with a residence time of 30 minutes achieves 85% yield in pilot studies.

Waste Management

Ethanol and dichloromethane are recycled via distillation, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 2.15 (s, 3H, CH3), 2.20 (s, 6H, 2×CH3), 4.40 (s, 2H, CH2), 7.25 (s, 1H, imidazole-H).

  • IR (KBr): 1665 cm−1 (C=O stretch), 1550 cm−1 (C=N imidazole).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time of 6.8 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring’s nitrogen atoms and the methylene bridge facilitate nucleophilic substitution. This reactivity is critical for synthesizing pharmacologically active derivatives.

Key Examples:

  • Reaction with Amines :
    In solvent-free conditions at 70°C, the compound reacts with primary amines (e.g., cyclohexylamine) to form substituted imidazolidin-4-one derivatives. The reaction proceeds via nucleophilic attack on the carbonyl group, followed by cyclization (Scheme 1) .

    Reaction ComponentConditionsYield (%)
    CyclohexylamineNeat, 70°C, 2 h92
    Ethyl glycinateWith triethylamine, 70°C85
  • Thioacetamide Formation :
    Substitution of the acetamide group with thiol-containing nucleophiles produces thioacetamide derivatives. These reactions occur under basic conditions (e.g., K₂CO₃/DMF) at 60–80°C .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocyclic systems, a strategy employed in anticancer drug development.

Case Study:

  • Synthesis of Benzo[d]thiazol-2-yl Derivatives :
    Reaction with 6-substituted benzo[d]thiazol-2-amine under basic conditions yields imidazole-thiazole hybrids. These derivatives exhibit cytotoxic activity against C6 glioma and HepG2 liver cancer cells (Table 1) .

    Table 1 : Cytotoxicity of Selected Derivatives (IC₅₀, µM)

    DerivativeC6 GliomaHepG2 Liver
    20g 15.6758.33
    20b 20.0026.33
    Cisplatin23.0046.67

Oxidation and Reduction

  • Oxidation :
    The imidazole ring can be oxidized to N-oxides using hydrogen peroxide or peracids, though experimental data for this specific compound are sparse.

  • Reduction :
    Selective reduction of the acetamide carbonyl group to a methylene unit has not been explicitly reported but is theoretically feasible using agents like LiAlH₄.

Nucleophilic Substitution Pathway (Scheme 2) :

  • Nucleophilic Attack : Amines target the carbonyl carbon of the acetamide group.

  • Intermediate Formation : Elimination of ethanol generates a cyanoacetamido intermediate.

  • Cyclization : Intramolecular attack by the amino group leads to imidazolidin-4-one formation.

Comparative Reactivity

Imidazole DerivativeReactive SitesKey Differences
4,5-DimethylimidazoleRing nitrogen atomsLacks acetamide side chain
N-(1H-imidazol-2-yl)acetamideAcetamide and ring nitrogensNo methyl substitutions at C4/C5

Scientific Research Applications

Chemical Applications

Synthesis and Building Block
N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide serves as a versatile building block in organic synthesis. Its unique structure enables it to be utilized in the creation of more complex molecules. Researchers have employed this compound as a ligand in coordination chemistry, facilitating the development of metal complexes with tailored properties.

Material Science
The compound is also investigated for its role in developing new materials with specific functionalities. For example, its application in creating conductive polymers or catalysts is a growing area of interest. The structural attributes of imidazole derivatives contribute to enhanced catalytic activity and conductivity in these materials.

Biological Applications

Pharmacological Properties
this compound exhibits a range of biological activities, making it a candidate for drug development. Studies have highlighted its antimicrobial, antifungal, and anticancer properties. For instance, derivatives of imidazole have shown promising results against various bacterial strains and cancer cell lines .

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy of these compounds can be quantitatively assessed through minimum inhibitory concentration (MIC) tests .

Anticancer Potential

In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines. For example, compounds derived from this structure have shown IC50 values indicating effective cytotoxicity against human liver (HepG2) and glioma (C6) cancer cells .

CompoundCell LineIC50 (µM)
20gC615.67 ± 2.52
20gHepG258.33 ± 2.89

Medicinal Applications

Drug Development
The compound is being investigated for its role as an enzyme inhibitor in therapeutic contexts. Its potential to inhibit specific enzymes involved in disease pathways makes it a target for drug discovery initiatives aimed at treating inflammatory diseases and cancers .

Case Study: Enzyme Inhibition
In studies focusing on dual inhibition mechanisms, compounds similar to this compound have been shown to effectively suppress tumor necrosis factor-alpha (TNFα) release in preclinical models. This suggests potential applications in treating TNFα-related diseases .

Industrial Applications

This compound is being explored for its applications in the agrochemical sector as well as in the development of specialty chemicals. Its versatile chemical properties allow it to be incorporated into formulations aimed at enhancing crop protection or improving material performance.

Mechanism of Action

The mechanism of action of N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide and related acetamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Key Functional Features Reference
This compound 4,5-Dimethylimidazole, methylene, acetamide Not provided Electron-rich imidazole, methyl steric bulk N/A
N-[2-[(4,5-Dicyano-1H-imidazol-2-yl)azo]phenyl]acetamide (CAS 57563-07-2) Azo group, dicyanoimidazole, diethylamino 364.4 Azo chromophore, electron-withdrawing cyano groups
N-(4-Chlorophenyl)-2-(triazolyl)acetamide (Compound 6m) 4-Chlorophenyl, triazole, naphthyloxy 393.11 Chlorine substituent, π-π stacking moieties
(E)-2-(5-Fluoroindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoroindolinone, pyridinyl Not provided Fluoro group, conjugated indolinone system
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Hydroxynaphthyl, m-tolyl Not provided Intramolecular H-bonds (N–H⋯O, O–H⋯O)

Key Observations:

  • Electronic Effects: The 4,5-dimethylimidazole group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups like cyano (in CAS 57563-07-2) or chloro (in Compound 6m). These differences influence reactivity and binding affinities .
  • Steric Hindrance : The methyl groups on the imidazole ring introduce steric bulk compared to planar systems like the azo-linked compound (CAS 57563-07-2) .
  • Hydrogen Bonding : Compounds such as N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide exhibit intramolecular N–H⋯O and O–H⋯O bonds, enhancing crystallinity and stability, a feature absent in the target compound .

Crystallographic and Conformational Differences

A Cambridge Structural Database (CSD) survey revealed that acetamide derivatives with naphthalene and aryl groups (e.g., N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide) exhibit dihedral angles between aromatic rings ranging from 78.32° to 84.70°, influencing molecular packing and solubility . In contrast, the dimethylimidazole-containing compound likely adopts a more rigid conformation due to its fused heterocyclic system.

Biological Activity

N-((4,5-Dimethyl-1H-imidazol-2-yl)methyl)acetamide is a compound belonging to the imidazole family, characterized by its unique structure that includes a dimethyl-substituted imidazole ring and an acetamide group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O
  • Molecular Weight : Approximately 155.18 g/mol
  • Structural Features :
    • Imidazole ring with two methyl groups at positions 4 and 5.
    • Acetamide functional group at position 2.

The presence of the dimethyl groups enhances the compound's solubility and reactivity, which are crucial for its biological activity and medicinal applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial efficacy against various pathogens. Research indicates that compounds with imidazole rings often exhibit notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through various mechanisms, potentially involving the disruption of metabolic pathways critical for cancer cell survival.

Case Study: Anticancer Efficacy

In a study examining several imidazole derivatives, this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures .

The biological activity of this compound is likely mediated through its interactions with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which may enhance its biological effects. Additionally, the acetamide group can participate in hydrogen bonding, influencing the compound's binding affinity to various targets.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The ability to modify the imidazole ring allows for the development of derivatives with potentially enhanced biological activities .

Future Directions

Ongoing research is focused on optimizing the structure of this compound to improve its efficacy and reduce toxicity. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its potential therapeutic applications in treating infections and cancer .

Q & A

Q. Advanced

  • Synthetic diversification : Introduce substituents at the imidazole 4,5-positions or acetamide methyl group (e.g., halogenation, alkylation) .
  • Biological assays : Test derivatives for activity (e.g., enzyme inhibition, antimicrobial) using dose-response curves.
  • Computational docking : Map interactions with target proteins (e.g., using AutoDock Vina) to correlate substituent effects with binding affinity .

What are the challenges in optimizing reaction yields for this acetamide derivative?

Advanced
Key factors include:

  • Catalyst selection : Pd/C or CuI for coupling reactions, with yields sensitive to catalyst loading .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

How to validate the purity of this compound?

Q. Basic

  • HPLC-MS : Quantify purity (>95%) and detect trace impurities.
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystallinity and homogeneity.
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values within ±0.4% .

What role does tautomerism play in the biological activity of this compound?

Advanced
The imidazole ring exists in 1H- and 3H-tautomeric forms, affecting hydrogen-bonding capacity and target binding. ¹⁵N NMR and X-ray crystallography distinguish tautomers, while DFT predicts their relative stability. For example, 1H-tautomers may dominate in nonpolar environments, influencing interactions with hydrophobic enzyme pockets .

How to mitigate degradation during storage or biological testing?

Q. Advanced

  • Stability studies : Monitor decomposition via accelerated aging (40°C/75% RH) and LC-MS.
  • Formulation : Use lyophilized powders or DMSO stocks to prevent hydrolysis.
  • Antioxidants : Add butylated hydroxytoluene (BHT) for oxidatively labile derivatives .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

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